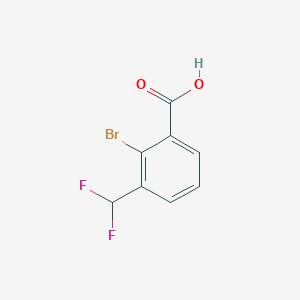
2-Bromo-3-(difluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . Another method involves reacting 2,4-difluorobenzoic acid with a bromide reagent in sulfuric acid, followed by esterification, rectification, purification, and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
2-Bromo-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-3-(difluoromethyl)benzoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.
相似化合物的比较
Similar Compounds
2-Bromo-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of difluoromethyl.
4-Bromo-2-fluorobenzoic acid: Has a fluorine atom at a different position on the benzene ring.
Uniqueness
2-Bromo-3-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it valuable in specific synthetic applications where these properties are advantageous.
生物活性
2-Bromo-3-(difluoromethyl)benzoic acid is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the bromine and difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for drug development.
The compound's chemical structure can be represented as follows:
- Molecular Weight : 237.04 g/mol
- Melting Point : Data on melting point is limited but is essential for understanding its stability and solubility in biological systems.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The difluoromethyl group can enhance binding affinity and specificity, potentially leading to inhibition or activation of various biological pathways. This interaction is crucial for its application in drug design, particularly in targeting cancer and inflammatory diseases.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with the trifluoromethyl group demonstrate high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains . Although specific data on this compound is limited, it is hypothesized to exhibit similar properties due to the presence of halogen substituents.
Cytotoxicity and Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The presence of electron-withdrawing groups like bromine and difluoromethyl could enhance its ability to induce apoptosis in cancer cells . Additionally, compounds with similar structures have shown anti-inflammatory effects, which could be attributed to their ability to modulate specific signaling pathways involved in inflammation.
In Vitro Studies
- Antimicrobial Evaluation : A study investigated a series of benzoic acid derivatives, including those with halogen substitutions, revealing significant antibacterial activity against MRSA. The minimum inhibitory concentrations (MICs) were determined, indicating potential efficacy for this compound .
- Cell Viability Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects at concentrations lower than 20 µM, suggesting that modifications with lipophilic groups enhance biological activity .
Comparative Analysis
| Compound Name | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | TBD | Hypothesized based on structural similarity |
| Ethyl 2-bromo-3-cyano-5-(difluoromethyl)benzoate | Antimicrobial | TBD | Exhibits potential anti-inflammatory properties |
| Trifluoromethyl benzoic acids | Antibacterial | <20 | Established efficacy against MRSA |
属性
分子式 |
C8H5BrF2O2 |
|---|---|
分子量 |
251.02 g/mol |
IUPAC 名称 |
2-bromo-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |
InChI 键 |
WPGYSPOCOZNYEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















